L-Clausenamide

Description

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3 g/mol |

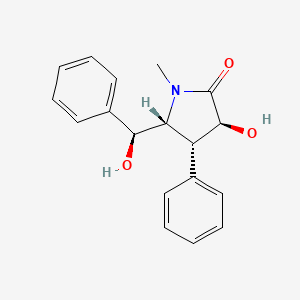

IUPAC Name |

(3S,4R,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m1/s1 |

InChI Key |

WGYGSZOQGYRGIP-NCOADZHNSA-N |

Isomeric SMILES |

CN1[C@H]([C@H]([C@@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Clausenamide; (-)-Clausenamide |

Origin of Product |

United States |

Foundational & Exploratory

L-Clausenamide: A Comprehensive Technical Guide on its Natural Occurrence, Isolation, and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Clausenamide, a naturally occurring alkaloid, has garnered significant attention within the scientific community for its potent neuroprotective properties and potential as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth exploration of this compound, focusing on its primary natural source, detailed methodologies for its extraction and isolation, and a thorough examination of its molecular mechanisms of action. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visually represented through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel neurotherapeutics.

Introduction

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These events trigger a cascade of detrimental processes, including synaptic dysfunction, neuroinflammation, and ultimately, neuronal apoptosis. This compound, a chiral alkaloid, has emerged as a promising drug candidate due to its multi-target effects on these pathological processes.[1] This guide delves into the scientific underpinnings of this compound, from its botanical origins to its intricate interactions within neuronal signaling cascades.

Natural Source and Occurrence

The primary and exclusive natural source of this compound identified to date is the leaves of Clausena lansium (Lour.) Skeels, a plant belonging to the Rutaceae family.[2][3] This evergreen tree is widely distributed in Southeast Asia and Southern China. While other parts of the plant, such as the seeds and stems, contain a variety of other bioactive compounds, including other amides and carbazole alkaloids, the leaves are the principal repository of this compound.[4][5]

Table 1: Distribution of this compound in Clausena lansium

| Plant Part | Presence of this compound | Reference |

| Leaves | Primary source | [2][3] |

| Stems | Not reported as a primary source | [5] |

| Seeds | Not reported as a primary source | [4] |

| Fruits | Not reported as a primary source | [6] |

Physicochemical Properties

This compound, also known as (-)-Clausenamide, is the levorotatory enantiomer and the biologically active eutomer responsible for its cognitive-enhancing effects.[1]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₃ | [2] |

| Molecular Weight | 297.35 g/mol | [2] |

| Purity (typical) | >99% | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Clausena lansium Leaves

The following protocol describes a general method for the extraction and isolation of this compound, based on common practices in natural product chemistry. Yields and specific solvent ratios may vary and require optimization.

Workflow for this compound Isolation

-

Plant Material Preparation: Air-dry fresh leaves of Clausena lansium in the shade and grind them into a coarse powder.

-

Extraction: Macerate the powdered leaves in 95% ethanol at room temperature for a period of 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound will predominantly be found in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualize under UV light.

-

Purification: Combine the fractions containing this compound and further purify them by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

Cell Culture and Treatment for In Vitro Assays

-

Cell Line: Pheochromocytoma (PC12) cells are a commonly used neuronal cell line for studying neurotoxicity.

-

Culture Conditions: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Neurotoxicity: Treat the cells with aggregated Aβ peptide (typically Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to induce neurotoxicity.

-

This compound Treatment: Co-incubate or pre-incubate the cells with varying concentrations of this compound to assess its protective effects.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: After treatment, lyse the PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated p38 MAPK, Bax, Bcl-2, and other proteins of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Assessment of Neurotoxicity and Apoptosis

-

MTT Assay for Cell Viability:

-

Seed PC12 cells in a 96-well plate.

-

After treatment, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

TUNEL Assay for Apoptosis:

-

Fix and permeabilize the treated cells on a slide or in a plate.

-

Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

The TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Visualize the apoptotic cells using fluorescence microscopy.

-

Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism that primarily involves the inhibition of Aβ-induced toxicity and the suppression of tau hyperphosphorylation.[2][7]

Inhibition of Amyloid-Beta (Aβ) Toxicity and Apoptosis

Aβ peptides, particularly in their aggregated form, are known to induce neuronal cell death. This compound has been shown to protect neuronal cells from Aβ-induced apoptosis.[2] This protective effect is mediated, at least in part, by modulating the expression of key apoptotic proteins. Specifically, this compound has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] An increased Bcl-2/Bax ratio is a well-established indicator of enhanced cell survival.

Table 3: Effect of this compound on Apoptotic Markers in Aβ-Treated Neuronal Cells

| Marker | Effect of this compound | Reference |

| Bax/Bcl-2 Ratio | Decreased (indicative of anti-apoptotic effect) | [2] |

| Cleaved Caspase-3 | Down-regulated | [2] |

| p53 Expression | Down-regulated | [2] |

Inhibition of Tau Hyperphosphorylation via the p38 MAPK Signaling Pathway

The hyperphosphorylation of the microtubule-associated protein tau is another critical event in the pathogenesis of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. This compound has been demonstrated to inhibit tau phosphorylation.[2][7] This effect is primarily achieved through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2]

Aβ peptides can activate p38 MAPK, which in turn phosphorylates tau at multiple sites. This compound intervenes in this cascade by inhibiting the phosphorylation of p38 MAPK.[2] By suppressing the activation of p38 MAPK, this compound effectively reduces the downstream hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles.

Signaling Pathway of this compound's Neuroprotective Effect

Conclusion

This compound, isolated from the leaves of Clausena lansium, represents a highly promising natural product for the development of novel therapies for Alzheimer's disease and other neurodegenerative disorders. Its ability to concurrently inhibit Aβ-induced apoptosis and tau hyperphosphorylation through the modulation of the p38 MAPK signaling pathway underscores its potential as a multi-target therapeutic agent. The detailed protocols and data presented in this technical guide provide a solid foundation for further research into the pharmacological properties and clinical applications of this remarkable natural compound. Future investigations should focus on optimizing extraction and synthesis methods, conducting comprehensive preclinical and clinical trials, and further elucidating the intricate details of its molecular mechanisms of action.

References

- 1. TUNEL assay for apoptotic cells [bio-protocol.org]

- 2. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroglobin protects PC12 cells against β-amyloid-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Chiral Synthesis of L-Clausenamide Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of L-Clausenamide, a promising nootropic and neuroprotective agent. The document details various synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key transformations. Furthermore, it visualizes the synthetic workflows and the intricate signaling pathways associated with the therapeutic effects of this compound.

Introduction

Clausenamide is a naturally occurring γ-lactam first isolated from the leaves of Clausena lansium. The molecule possesses four chiral centers, resulting in 16 possible stereoisomers. Pharmacological studies have revealed that the (-)-enantiomer, this compound, is the eutomer responsible for the observed nootropic and neuroprotective activities, while the (+)-enantiomer is less active and exhibits higher toxicity.[1][2] The significant therapeutic potential of this compound, particularly as a candidate for treating Alzheimer's disease and other neurodegenerative disorders, has spurred the development of various enantioselective synthetic routes to access the optically pure compound.[1][3] This guide focuses on the prevalent and efficient methods for the chiral synthesis of this compound.

Synthetic Strategies and Quantitative Data

Several asymmetric syntheses of this compound have been reported, with a common strategy involving the construction of a key γ-lactam intermediate, (-)-clausenamidone, followed by a diastereoselective reduction. The starting materials and overall efficiency of these routes vary, as summarized in the table below.

| Starting Material | Key Chiral Step | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |

| trans-Cinnamic acid | Chemical resolution of epoxy cinnamic acid | 5 | 8.9 | 99.9 | [4] |

| trans-Cinnamate | Asymmetric epoxidation | 5 | 18.9 | 99 | [4] |

| Cinnamic aldehyde | Sharpless asymmetric epoxidation | 8 | 11.5 | 99 | [3] |

Detailed Experimental Protocols

The following protocols describe a common and effective synthetic route to this compound, starting from trans-cinnamic acid.

Step 1: Synthesis of (±)-trans-2,3-Epoxy-3-phenylpropanoic acid

trans-Cinnamic acid is first oxidized to its corresponding racemic epoxide.

-

Reagents and Conditions: trans-Cinnamic acid, potassium persulfate.

-

Procedure: To a solution of trans-cinnamic acid in an appropriate solvent, potassium persulfate is added. The reaction is stirred at room temperature until completion. The racemic epoxy cinnamic acid is then isolated after a standard aqueous work-up.

Step 2: Resolution of (±)-trans-2,3-Epoxy-3-phenylpropanoic acid

The racemic epoxide is resolved using a chiral resolving agent to isolate the desired enantiomer.

-

Reagents and Conditions: (±)-trans-2,3-Epoxy-3-phenylpropanoic acid, (R)-(+)-α-methylbenzylamine.

-

Procedure: The racemic epoxy acid is dissolved in a suitable solvent, and (R)-(+)-α-methylbenzylamine is added. The mixture is stirred to allow for the formation of diastereomeric salts. The less soluble salt, (+)-(2S,3R)-epoxycinnamic acid-(R)-α-methylbenzylamine salt, precipitates and is collected by filtration.[4] The salt is then treated with an acid, such as 1M HCl, to liberate the optically enriched (+)-(2S,3R)-2,3-epoxy-3-phenylpropanoic acid.[5]

Step 3: Amide Formation

The resolved epoxy acid is coupled with an amine to form the corresponding amide.

-

Reagents and Conditions: (+)-(2S,3R)-2,3-Epoxy-3-phenylpropanoic acid, 2-methylamino-1-phenyl-1-ethanone, coupling agent (e.g., DCC or EDC).

-

Procedure: The optically pure epoxy acid and 2-methylamino-1-phenyl-1-ethanone are dissolved in an anhydrous aprotic solvent. A coupling agent is added, and the reaction is stirred at room temperature until the starting materials are consumed. The resulting amide is isolated and purified.

Step 4: Base-Catalyzed Intramolecular Cyclization

The epoxy amide undergoes an intramolecular cyclization to form the key γ-lactam intermediate, (-)-clausenamidone.

-

Reagents and Conditions: N-((+)-(2S,3R)-2,3-epoxy-3-phenylpropanoyl)-2-methylamino-1-phenylethanone, a base such as lithium hydroxide (LiOH).

-

Procedure: The epoxy amide is treated with a base like LiOH in a suitable solvent system.[4] The reaction mixture is heated to facilitate the intramolecular cyclization. Upon completion, the reaction is neutralized, and the product, (-)-clausenamidone, is extracted and purified.

Step 5: Reduction of (-)-Clausenamidone to this compound

The final step is the diastereoselective reduction of the ketone functionality of (-)-clausenamidone.

-

Reagents and Conditions: (-)-Clausenamidone, sodium borohydride (NaBH₄).

-

Procedure: (-)-Clausenamidone is dissolved in a protic solvent, such as methanol or ethanol, and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is monitored by TLC.[4][5] After completion, the reaction is quenched, and the product, this compound, is isolated and purified by recrystallization or chromatography. The molar ratio of (-)-clausenamidone to the reductant is typically 1:1.0-2.0, and the reaction is run at temperatures ranging from -20°C to 40°C.[6]

Visualizations

Synthetic Workflow

References

- 1. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US8912345B2 - Method for preparing optically pure (â)-clausenamide compound - Google Patents [patents.google.com]

L-Clausenamide: A Multi-Targeted Approach to Mitigating Beta-Amyloid-Induced Neurotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Clausenamide, a chiral amide compound, has emerged as a promising neuroprotective agent with potential therapeutic applications in Alzheimer's disease. Extensive research has demonstrated its ability to counteract the neurotoxic effects of beta-amyloid (Aβ), a key pathological hallmark of the disease. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on beta-amyloid-induced pathology, with a focus on its cellular mechanisms and signaling pathways. While direct quantitative data on the inhibition of Aβ plaque formation remains to be fully elucidated, this document synthesizes the available preclinical data, details relevant experimental protocols, and visualizes the known mechanisms of action.

Introduction to this compound

This compound is a synthetically derived chiral amide that has demonstrated significant nootropic and neuroprotective properties in various preclinical models.[1][2][3][4] Its multi-target mechanism of action makes it a compound of interest for complex neurodegenerative diseases like Alzheimer's.[2][5] The primary focus of research has been on its ability to mitigate the downstream toxic effects of beta-amyloid aggregates, rather than directly inhibiting plaque formation.

Effects on Beta-Amyloid-Induced Neurotoxicity

While direct inhibition of beta-amyloid plaque aggregation by this compound has not been quantitatively detailed in the available literature, substantial evidence highlights its protective effects against Aβ-induced cellular toxicity. In vitro studies, primarily using the PC12 cell line, have shown that this compound effectively counteracts the detrimental effects of Aβ fragments, such as Aβ25-35 and Aβ1-42.[6]

Cellular Mechanisms of Neuroprotection

This compound's neuroprotective effects are attributed to its ability to modulate several key cellular processes that are disrupted by beta-amyloid.

-

Regulation of Intracellular Calcium Homeostasis: Beta-amyloid is known to induce an overload of intracellular calcium ([Ca2+]i), a critical factor in neuronal apoptosis. This compound has been shown to reverse this Aβ-stimulated [Ca2+]i overload, thereby maintaining cellular homeostasis.[6]

-

Inhibition of Apoptosis: this compound reduces Aβ-mediated programmed cell death. This is achieved through the downregulation of key apoptotic proteins, including p53 and cleaved Caspase-3.[6] Furthermore, it modulates the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, shifting the balance towards cell survival.[6]

Quantitative Data on Cellular Effects

The following table summarizes the available quantitative data regarding the cellular effects of this compound in the context of beta-amyloid toxicity. It is important to note the absence of direct quantitative data on the reduction of beta-amyloid plaque formation itself.

| Cell Line | Aβ Fragment | This compound Concentration | Observed Effect | Reference |

| PC12 | Aβ25-35 | 10 µM and 100 µM | Reversal of [Ca2+]i overload | [6] |

| PC12 | Aβ25-35 | 10 µM and 100 µM | Reduction in Aβ-mediated apoptosis | [6] |

| PC12 | Aβ25-35 | 10 µM and 100 µM | Inhibition of p38 MAPK phosphorylation | [6] |

| PC12 | Aβ25-35 | 10 µM and 100 µM | Downregulation of p53 expression | [6] |

| PC12 | Aβ25-35 | 10 µM and 100 µM | Downregulation of cleaved Caspase-3 expression | [6] |

| PC12 | Aβ25-35 | 10 µM and 100 µM | Downregulation of Bax/Bcl-2 ratio | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating specific intracellular signaling pathways implicated in beta-amyloid pathology. The primary pathway identified is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

p38 MAPK Signaling Pathway

Beta-amyloid is known to activate the p38 MAPK pathway, leading to a cascade of events that culminate in inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of p38 MAPK in Aβ-treated PC12 cells, effectively blocking this pro-apoptotic signal.[6]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the effects of this compound on Aβ-induced neurotoxicity.

In Vitro Aβ-Induced Neurotoxicity Model in PC12 Cells

This protocol describes the establishment of a cellular model of beta-amyloid toxicity using the rat pheochromocytoma (PC12) cell line.

-

Cell Culture: PC12 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Aβ Preparation: Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are dissolved in a suitable solvent (e.g., sterile water or DMSO) and "aged" by incubation at 37°C for several days to promote aggregation into toxic oligomers.

-

Treatment: PC12 cells are seeded in culture plates and treated with various concentrations of the aged Aβ peptide.

-

This compound Co-treatment: In parallel, cells are co-treated with Aβ peptide and different concentrations of this compound (e.g., 10 µM and 100 µM).

-

Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. Apoptosis can be quantified by techniques like TUNEL staining or flow cytometry using Annexin V/Propidium Iodide.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol outlines the measurement of intracellular calcium levels using a fluorescent indicator.

-

Cell Preparation: PC12 cells are seeded on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a buffer containing the dye for a specified time.

-

Treatment: After washing to remove excess dye, cells are treated with Aβ peptide in the presence or absence of this compound.

-

Fluorescence Imaging: Changes in intracellular calcium are monitored using a fluorescence microscope or a plate reader capable of ratiometric imaging (for dyes like Fura-2). The ratio of fluorescence intensity at two different excitation or emission wavelengths is calculated to determine the relative [Ca2+]i.

Western Blot Analysis of Signaling Proteins

This protocol is used to quantify the levels of specific proteins and their phosphorylation status.

-

Cell Lysis: Following treatment with Aβ and/or this compound, PC12 cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, p53, cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the relative protein levels are normalized to the loading control.

Multi-Target Effects of this compound

This compound's therapeutic potential is underscored by its ability to modulate multiple pathways involved in Alzheimer's disease pathology. Beyond its effects on Aβ-induced toxicity, it has also been reported to inhibit the hyperphosphorylation of tau protein, another key pathological feature of the disease.[1][3][4] This dual action on both amyloid and tau pathology, coupled with its cognitive-enhancing effects, positions this compound as a promising candidate for further investigation.[2][5]

References

- 1. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Microtubule Associated | TargetMol [targetmol.com]

L-Clausenamide: An In-depth Technical Guide to its Modulation of Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Clausenamide, a novel alkaloid, has garnered significant attention in the scientific community for its potential nootropic and neuroprotective effects. The active enantiomer, (-)-clausenamide, has been shown to enhance cognitive function and synaptic plasticity.[1][2] Central to its mechanism of action is the modulation of intracellular calcium ([Ca2+]i), a ubiquitous second messenger crucial for a myriad of cellular processes, including neurotransmission, gene expression, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of how this compound influences intracellular calcium signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism: Intracellular Calcium Release

The primary pathway for this internal calcium release is through the inositol 1,4,5-trisphosphate (IP3) receptor .[1] Inhibition of phospholipase C (PLC) and the IP3 receptor has been shown to suppress the (-)-clausenamide-induced calcium transient.[1]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's modulation of intracellular calcium and related signaling pathways.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Intracellular Ca2+ Transient | Primary Rat Cortical Neurons | 1 µM | Induction of a transient increase in [Ca2+]i | [1] |

| Synaptic Transmission | Rat Hippocampus (in vivo) | 10⁻⁷–10⁻⁵ M | Concentration-dependent increase in basic synaptic transmission and LTP amplitude | [2] |

| Receptor | Brain Region | Treatment | Bmax (receptor density) | Kd (binding affinity) | Reference |

| NMDA Receptor | Rat Cerebral Cortex, Hippocampus, Synaptic Membranes | (-)-Clausenamide | Increased | No significant change | [3][4] |

| NMDA Receptor | Rat Cerebral Cortex, Hippocampus, Synaptic Membranes | (+)-Clausenamide | No significant change | No significant change | [3][4] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by activating key signaling cascades downstream of the initial calcium release. The two primary pathways identified are the Phospholipase C-Protein Kinase C (PLC-PKC) pathway and the Ca2+/calmodulin-dependent protein kinase II (CaMKII)-Extracellular signal-regulated kinase (ERK) pathway.

Phospholipase C-Protein Kinase C (PLC-PKC) Signaling Pathway

// Nodes L_Clausenamide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nCellular Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Clausenamide -> GPCR [label="Activates", fontcolor="#5F6368"]; GPCR -> PLC [label="Activates", fontcolor="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", fontcolor="#5F6368"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor", fontcolor="#5F6368"]; ER -> Ca_release; DAG -> PKC [label="Activates", fontcolor="#5F6368"]; Ca_release -> PKC [label="Activates", fontcolor="#5F6368"]; PKC -> Downstream [label="Phosphorylates\nTargets", fontcolor="#5F6368"]; } caption: "this compound-induced PLC-PKC signaling pathway."

CaMKII-ERK Signaling Pathway

// Nodes Ca_release [label="Intracellular\nCa²⁺ Increase", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII [label="CaMKII", fillcolor="#F1F3F4", fontcolor="#202124"]; Upstream_ERK [label="Upstream\nKinases", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Synaptic Plasticity\n& Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ca_release -> Calmodulin [label="Binds to", fontcolor="#5F6368"]; Calmodulin -> CaMKII [label="Activates", fontcolor="#5F6368"]; CaMKII -> Upstream_ERK [label="Activates", fontcolor="#5F6368"]; Upstream_ERK -> ERK [label="Phosphorylates", fontcolor="#5F6368"]; ERK -> Downstream [label="Regulates", fontcolor="#5F6368"]; } caption: "this compound-activated CaMKII-ERK signaling cascade."

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound on intracellular calcium.

Measurement of Intracellular Calcium using Laser Confocal Microscopy

This protocol describes the measurement of intracellular calcium transients in cultured neurons using a fluorescent calcium indicator.

1. Cell Culture and Preparation:

-

Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats.

-

Neurons are plated on poly-L-lysine-coated glass coverslips in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Cells are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 7-10 days in vitro.

2. Dye Loading:

-

Cells are washed twice with a balanced salt solution (BSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, and 10 HEPES (pH 7.4).

-

Cells are then incubated with 5 µM of a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM) in BSS for 30-45 minutes at 37°C in the dark.

-

After incubation, the cells are washed three times with BSS to remove excess dye and allowed to de-esterify for at least 30 minutes at room temperature.

3. Calcium Imaging:

-

The coverslip with the dye-loaded cells is mounted onto a perfusion chamber on the stage of an inverted laser scanning confocal microscope.

-

For Fluo-3, excitation is performed at 488 nm using an argon laser, and emission is collected at >515 nm.

-

A baseline fluorescence is recorded for 1-2 minutes before the application of this compound.

-

This compound (e.g., 1 µM final concentration) is added to the perfusion chamber, and fluorescence changes are recorded over time.

-

Images are acquired at a specified frequency (e.g., every 2 seconds) to capture the dynamics of the calcium transient.

4. Data Analysis:

-

The fluorescence intensity of individual cells is measured over time using image analysis software.

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

-

The results are often expressed as the ratio of the fluorescence change to the baseline fluorescence (ΔF/F₀).

// Nodes Start [label="Start: Primary Neuron\nCulture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dye_Loading [label="Load cells with\nFluorescent Ca²⁺ Indicator\n(e.g., Fluo-3 AM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to remove\nextracellular dye", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Record Baseline\nFluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Drug [label="Add this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Record_Signal [label="Record Fluorescence\nChanges over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(ΔF/F₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Quantify\nCa²⁺ Transient", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Dye_Loading; Dye_Loading -> Wash; Wash -> Baseline; Baseline -> Add_Drug; Add_Drug -> Record_Signal; Record_Signal -> Analysis; Analysis -> End; } caption: "Experimental workflow for intracellular calcium imaging."

Radioligand Binding Assay for NMDA Receptors

This protocol is used to determine the effect of this compound on the density (Bmax) and binding affinity (Kd) of NMDA receptors.

1. Membrane Preparation:

-

Rat cerebral cortex, hippocampus, or synaptic membranes are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, the following are added in order:

-

50 µL of assay buffer or unlabeled ligand (for non-specific binding) or this compound.

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

-

50 µL of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) at various concentrations.

-

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled ligand) from total binding.

-

Scatchard analysis is performed by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.

-

The Bmax (maximum number of binding sites) and Kd (dissociation constant, a measure of binding affinity) are determined from the Scatchard plot.

// Nodes Start [label="Start: Brain Tissue\nHomogenization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="Membrane Fraction\nIsolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Membranes with\nRadioligand ([³H]MK-801)\n+/- this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Rapid Filtration to\nseparate bound and\nfree radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Counting [label="Scintillation Counting\nto measure radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Scatchard Analysis to\ndetermine Bmax and Kd", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Quantify Receptor\nDensity and Affinity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Membrane_Prep; Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; Analysis -> End; } caption: "Workflow for NMDA receptor radioligand binding assay."

Conclusion

This compound demonstrates a clear and significant modulatory effect on intracellular calcium signaling. Its ability to induce calcium release from internal stores via the IP3 receptor pathway initiates a cascade of downstream events, including the activation of the PLC-PKC and CaMKII-ERK pathways. These signaling events are thought to underlie the observed enhancement of synaptic plasticity and the nootropic properties of the compound. The upregulation of NMDA receptor density further suggests a long-term impact on synaptic function. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in neurological disorders where calcium dysregulation is a contributing factor. Further research is warranted to elucidate the precise molecular targets of this compound and to fully map the intricate signaling networks it modulates.

References

- 1. Mechanism of (-)clausenamide induced calcium transient in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Effects of (-), (+) clausenamide on central N-methyl-D-asparate receptors in rodents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

L-Clausenamide In Vitro Assay: A Protocol for Assessing Neuroprotective and Neurite Outgrowth-Promoting Effects in PC12 Cells

Application Note

L-Clausenamide, a synthetic derivative of clausenamide, has demonstrated significant neuroprotective properties, making it a compound of interest in the research and development of therapeutics for neurodegenerative diseases. This document provides a detailed protocol for conducting in vitro assays using the PC12 cell line to evaluate the efficacy of this compound in promoting neuronal cell survival and neurite outgrowth. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for neuronal studies as they differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF).

Introduction

This compound has been shown to exhibit neuroprotective effects against various neurotoxic insults, including those induced by β-amyloid (Aβ) and oxidative stress.[1][2] Its mechanism of action is believed to involve the modulation of key signaling pathways, such as the PI3K/Akt and p38 MAPK pathways, which are crucial for cell survival and apoptosis.[1] This application note outlines protocols for assessing the neuroprotective and neurite outgrowth-promoting activities of this compound in PC12 cells.

Key Applications

-

Neuroprotection Assays: Quantify the ability of this compound to protect PC12 cells from neurotoxin-induced cell death.

-

Neurite Outgrowth Assays: Evaluate the potential of this compound to promote the extension and branching of neurites, a crucial process in neuronal development and regeneration.[2]

-

Mechanism of Action Studies: Investigate the involvement of specific signaling pathways in the observed effects of this compound.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Aβ (25-35)-induced Cytotoxicity in PC12 Cells

| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) |

| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |

| Aβ (25-35) | 20 | 52.3 ± 4.1 | 48.7 ± 3.9 |

| This compound + Aβ (25-35) | 1 | 60.1 ± 3.8 | 40.2 ± 3.5 |

| This compound + Aβ (25-35) | 10 | 78.5 ± 4.5 | 22.3 ± 2.8 |

| This compound + Aβ (25-35) | 100 | 91.2 ± 5.0 | 9.8 ± 1.5 |

Data are presented as mean ± standard deviation (n=3). Aβ (25-35) was used to induce neurotoxicity.

Table 2: Effect of this compound on Neurite Outgrowth in NGF-differentiated PC12 Cells

| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |

| Control (NGF) | - | 35.2 ± 3.1 | 45.8 ± 5.3 |

| This compound + NGF | 1 | 42.8 ± 3.5 | 55.2 ± 6.1 |

| This compound + NGF | 10 | 58.6 ± 4.2 | 72.4 ± 7.5 |

| This compound + NGF | 100 | 65.1 ± 4.8 | 85.1 ± 8.2 |

Data are presented as mean ± standard deviation (n=3). Cells were treated with 50 ng/mL NGF to induce differentiation.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.

-

Differentiation: To induce neuronal differentiation, seed PC12 cells onto collagen-coated plates and replace the growth medium with a differentiation medium (RPMI-1640 with 1% horse serum and 50 ng/mL Nerve Growth Factor (NGF)).[3]

Protocol 2: Neuroprotection Assay (MTT Assay)

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., 20 µM Aβ peptide 25-35) to the wells and incubate for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Protocol 3: Cytotoxicity Assay (LDH Assay)

-

Cell Seeding and Treatment: Follow steps 1-3 of the Neuroprotection Assay protocol.

-

Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm). Cytotoxicity is calculated as the percentage of LDH released compared to a maximum LDH release control.

Protocol 4: Neurite Outgrowth Assay (Immunofluorescence)

-

Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated coverslips in a 24-well plate and differentiate them with NGF (50 ng/mL) for 48-72 hours.

-

This compound Treatment: Treat the differentiated cells with various concentrations of this compound for an additional 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Immunostaining: Block with 1% BSA and then incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C. Follow this with incubation with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ). A neurite-bearing cell is often defined as a cell with at least one neurite that is longer than the cell body diameter.

Signaling Pathway Diagrams

Caption: Experimental workflow for assessing the neuroprotective effects of this compound on PC12 cells.

Caption: Proposed Akt signaling pathway for this compound-mediated neuroprotection.

Caption: Inhibition of the pro-apoptotic p38 MAPK pathway by this compound.

References

- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 2. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]

Application Notes and Protocols for L-Clausenamide Testing in an Alzheimer's Disease Rat Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a scopolamine-induced Alzheimer's disease (AD) rat model to evaluate the therapeutic potential of L-Clausenamide. This compound, an alkaloid, has demonstrated neuroprotective properties, including the inhibition of β-amyloid (Aβ) toxicity and tau protein phosphorylation, making it a promising candidate for AD research.[1][2][3][4]

Introduction to the Scopolamine-Induced Alzheimer's Disease Rat Model

Scopolamine, a non-selective muscarinic receptor antagonist, is widely used to induce a transient cognitive deficit in rodents that mimics certain aspects of Alzheimer's disease, particularly the cholinergic dysfunction.[5][6] Administration of scopolamine impairs spatial learning and memory, making it a suitable model for the initial screening of potential anti-amnesic drugs.

This compound: A Potential Therapeutic Agent

This compound has been shown to possess a multi-target neuroprotective effect.[1][2] Its mechanisms of action are believed to include modulation of the cholinergic system, regulation of synaptic plasticity, and activation of cellular signaling pathways involved in learning and memory.[1][2] Preclinical studies suggest its potential to mitigate key pathological features of AD.[1][4]

Experimental Design and Workflow

A typical experimental design to test the efficacy of this compound in a scopolamine-induced AD rat model involves several key stages, from animal model creation to behavioral and biochemical analyses.

Quantitative Data Summary

Table 1: Effect of this compound on Morris Water Maze Performance

| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Time in Target Quadrant (s) |

| Control | 50 ± 5 | 15 ± 2 | 25 ± 3 |

| Scopolamine | 55 ± 6 | 45 ± 5 | 10 ± 2 |

| This compound (X mg/kg) + Scopolamine | 52 ± 5 | 20 ± 3 | 20 ± 2 |

| Positive Control (e.g., Donepezil) + Scopolamine | 51 ± 4 | 18 ± 2 | 22 ± 3 |

| Data are expressed as Mean ± SEM. X represents the tested dose of this compound. Data for other compounds in similar models suggest that an effective neuroprotective agent would significantly reduce the escape latency and increase the time spent in the target quadrant compared to the scopolamine group.[6][7][8][9][10][11][12] |

Table 2: Effect of this compound on Cholinergic System Markers

| Group | AChE Activity (U/mg protein) | ChAT Activity (U/mg protein) |

| Control | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Scopolamine | 3.0 ± 0.3 | 0.4 ± 0.05 |

| This compound (X mg/kg) + Scopolamine | 1.8 ± 0.2 | 0.7 ± 0.08 |

| Positive Control (e.g., Donepezil) + Scopolamine | 1.7 ± 0.2 | 0.75 ± 0.09 |

| Data are expressed as Mean ± SEM. X represents the tested dose of this compound. Studies on other compounds show that scopolamine increases AChE activity and decreases ChAT activity, effects that are reversed by effective treatments.[13] |

Table 3: Effect of this compound on Oxidative Stress Markers

| Group | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |

| Control | 2.5 ± 0.3 | 15 ± 1.5 | 20 ± 2 |

| Scopolamine | 5.0 ± 0.5 | 8 ± 1 | 12 ± 1.5 |

| This compound (X mg/kg) + Scopolamine | 3.0 ± 0.4 | 13 ± 1.2 | 18 ± 1.8 |

| Positive Control (e.g., N-acetylcysteine) + Scopolamine | 2.8 ± 0.3 | 14 ± 1.3 | 19 ± 2 |

| Data are expressed as Mean ± SEM. X represents the tested dose of this compound. Scopolamine-induced oxidative stress is characterized by increased MDA levels and decreased activity of antioxidant enzymes like SOD and GSH-Px, which can be ameliorated by neuroprotective agents. |

Detailed Experimental Protocols

Scopolamine-Induced Alzheimer's Disease Rat Model

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-

Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Randomly divide the animals into experimental groups (e.g., Control, Scopolamine, this compound + Scopolamine, Positive Control).

-

Drug Administration:

-

Administer this compound (dissolved in a suitable vehicle) or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7-14 days) before the behavioral test.

-

On the day of the behavioral test, administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the start of the Morris water maze test to induce memory impairment.[5][6] The control group receives the vehicle instead of scopolamine.

-

Morris Water Maze Test

This test assesses spatial learning and memory.[9]

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.

-

Acquisition Phase (Learning):

-

Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.

-

For each trial, gently place the rat into the water facing the pool wall at one of the four starting positions.

-

Allow the rat to swim freely and find the hidden platform. The trial ends when the rat finds the platform or after a maximum time (e.g., 60-120 seconds).

-

If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to stay there for 20-30 seconds.

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial (Memory):

-

On the day after the last acquisition trial, remove the platform from the pool.

-

Allow each rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Brain Tissue Homogenization

-

Euthanasia and Brain Extraction: At the end of the behavioral tests, euthanize the rats by decapitation.

-

Dissection: Quickly dissect the hippocampus and cerebral cortex on an ice-cold plate.

-

Homogenization: Homogenize the brain tissue in 10 volumes of ice-cold phosphate-buffered saline (PBS, pH 7.4) or a specific lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for subsequent biochemical assays.

Biochemical Assays

AChE activity can be measured using the Ellman method. The principle involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to the AChE activity and is measured spectrophotometrically at 412 nm.

ChAT activity is determined by measuring the amount of acetylcholine synthesized from choline and acetyl-CoA. The produced acetylcholine can be quantified using various methods, including radioenzymatic assays or colorimetric/fluorometric assay kits that often involve a coupled enzymatic reaction.

MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.

SOD activity can be determined using a kit that employs a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a water-soluble formazan dye. The rate of this reduction is inhibited by SOD, and the extent of inhibition is proportional to the SOD activity in the sample.

GSH-Px activity is measured by a coupled reaction system. GSH-Px reduces H₂O₂ while oxidizing glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GSH-Px activity.

The levels of pro-inflammatory cytokines in the brain homogenates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat TNF-α, IL-1β, and IL-6, following the manufacturer's instructions.

Signaling Pathways Potentially Modulated by this compound

This compound's neuroprotective effects are likely mediated through the modulation of key signaling pathways implicated in neuronal survival and synaptic plasticity.

This compound is hypothesized to exert its neuroprotective effects by modulating intracellular calcium levels, which can activate the CaMKII/CREB signaling cascade, leading to increased expression of neurotrophic factors like BDNF and enhanced synaptic plasticity.[2] Additionally, its inhibition of the p38 MAPK pathway may contribute to the reduction of neuronal apoptosis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of zerumbone on scopolamine-induced memory impairment and anxiety-like behaviours in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinamide treatment reduces the levels of oxidative stress, apoptosis, and PARP-1 activity in Aβ(1-42)-induced rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiology Recording of Long-Term Potentiation (LTP) with L-Clausenamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered a key cellular mechanism underlying learning and memory.[1][2] L-Clausenamide, a chiral compound isolated from the traditional Chinese herb Clausena lansium, has demonstrated nootropic effects, improving learning and memory in animal models.[3] Specifically, the (-)-enantiomer, this compound, has been shown to be the active form that enhances synaptic plasticity.[4][5]

These application notes provide a detailed protocol for inducing and recording LTP in acute hippocampal slices in the presence of this compound. The protocols and data presented are intended to guide researchers in investigating the effects of this compound on synaptic transmission and plasticity.

Principle

This compound facilitates synaptic transmission and potentiates LTP by modulating intracellular calcium levels and activating key signaling cascades. The proposed mechanism involves the promotion of calcium influx through L-type voltage-dependent calcium channels (L-VDCCs), which in turn triggers further calcium release from intracellular stores via ryanodine receptors.[3] This elevation in intracellular calcium activates Calcium/Calmodulin-dependent Protein Kinase IIα (CaMKIIα), a critical enzyme for LTP induction.[3][5] Activated CaMKIIα then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to enhanced synaptic efficacy.[3] The activation of opioid receptors also appears to contribute to the induction of this compound-induced LTP.[6]

Data Presentation

Table 1: Effects of this compound on Field Excitatory Postsynaptic Potential (fEPSP)

| Concentration (µM) | Effect on fEPSP Slope | Key Findings | Reference |

| 0.1 | Enhancement | Facilitated synaptic transmission | [3] |

| 1 | Enhancement | Facilitated synaptic transmission | [3] |

| 10 | Enhancement | Facilitated synaptic transmission | [3] |

Table 2: Effects of Various Inhibitors on this compound-Induced fEPSP Enhancement

| Inhibitor | Target | Concentration (µM) | Effect on this compound Enhancement | Reference |

| Nimodipine | L-type VDCC | 10 | Completely inhibited when pre-incubated | [3] |

| Ryanodine | Ryanodine Receptors | 100 | Attenuated fEPSP slope | [3] |

| KN-93 | CaMKIIα | 10 | Completely blocked enhancement | [3] |

| H-89 | PKA | 10 | No effect | [3] |

| Naloxone | Opioid Receptors | 1 nmol (i.c.v.) | Reduced potentiation when pre-administered | [6] |

Table 3: this compound Effect on Population Spike (PS) Amplitude in the Dentate Gyrus

| Time Post this compound (4 nmol, i.c.v.) | PS Amplitude (% of Baseline) | PS Amplitude with Naloxone Pre-treatment (% of Baseline) | Reference |

| 20 min | 138% ± 10% | 111% ± 7% | [6] |

| 55 min | 170% ± 10% | 124% ± 14% | [6] |

| 90 min | 169% ± 12% | 123% ± 11% | [6] |

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiology.[7][8]

Materials:

-

Rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Ice-cold, oxygenated (95% O₂, 5% CO₂) dissection buffer (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

-

Standard aCSF, oxygenated (95% O₂, 5% CO₂)

-

Recovery chamber

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, oxygenated dissection buffer.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

-

Isolate the hippocampus.

-

Cut transverse hippocampal slices (300-400 µm) using a vibratome in ice-cold, oxygenated dissection buffer.

-

Transfer the slices to a recovery chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in oxygenated standard aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of LTP with this compound

This protocol outlines the procedure for extracellular field potential recordings to measure LTP in the CA1 region of the hippocampus.[7]

Materials:

-

Prepared hippocampal slices

-

Recording chamber with perfusion system

-

Micromanipulators

-

Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)

-

Amplifier and data acquisition system (e.g., pCLAMP, AxoGraph)

-

Standard aCSF

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)

-

High-frequency stimulation (HFS) or Theta-burst stimulation (TBS) protocol enabled on the stimulator

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Deliver single baseline stimuli (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP of 30-40% of the maximal response.

-

Record a stable baseline for at least 20-30 minutes.

-

Apply this compound by switching the perfusion to aCSF containing the desired concentration of this compound (e.g., 0.1, 1, or 10 µM). Allow at least 20 minutes for the drug to perfuse the slice and equilibrate.

-

Induce LTP using an HFS protocol (e.g., one train of 100 pulses at 100 Hz) or a TBS protocol.[7]

-

Continue recording the fEPSP at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.

-

Control Experiments:

-

Vehicle Control: Perfuse a slice with aCSF containing the vehicle used to dissolve this compound to control for any effects of the solvent.

-

LTP without this compound: Induce LTP in a separate set of slices without the application of this compound to establish the baseline LTP magnitude.

-

Inhibitor Controls: To investigate the signaling pathway, pre-incubate slices with specific inhibitors (e.g., nimodipine, KN-93) before applying this compound and inducing LTP.[3]

-

Mandatory Visualizations

Caption: Signaling pathway of this compound in facilitating LTP.

Caption: Experimental workflow for LTP recording with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term recording of LTP in cultured hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 7. funjournal.org [funjournal.org]

- 8. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Clausenamide Isomers by HPLC

Abstract

Clausenamide, a compound isolated from Clausena lansium, possesses four chiral centers, resulting in a total of 16 possible stereoisomers. The pharmacological activity of these isomers varies significantly, with (-)-clausenamide being the active enantiomer for the potential treatment of neurodegenerative diseases like Alzheimer's, while the (+)-enantiomer is inactive and exhibits higher toxicity.[1] This stark difference in bioactivity underscores the critical need for robust and reliable analytical methods for the chiral separation and quantification of Clausenamide isomers. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Clausenamide and structurally related pyrrolidinone derivatives. It includes established protocols, comparative data, and visual workflows to guide researchers in this essential analytical process.

Introduction to Chiral Separation of Clausenamide

The separation of enantiomers and diastereomers of pharmaceutical compounds is a crucial step in drug development and quality control. In the case of Clausenamide, isolating the therapeutically effective (-)-clausenamide from its less active and more toxic isomers is paramount for ensuring safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective technique for such separations. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with multiple stereocenters like Clausenamide.

Recommended HPLC Methods and Protocols

Based on available literature and methods for structurally similar compounds, the following protocols are recommended for the chiral separation of Clausenamide isomers.

Primary Method: Polysaccharide-Based Chiral Stationary Phase

This method has been successfully applied for the determination of the enantiomeric excess of (-)-clausenamide and serves as an excellent starting point for the separation of other isomers.

Experimental Protocol:

-

Column: Daicel Chiralcel OJ-H, 5 µm, 4.6 x 250 mm

-

Mobile Phase: n-Hexane / Isopropanol (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (or ambient)

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Direct Chiral HPLC Separation:

Caption: Workflow for Direct Chiral HPLC Separation.

Alternative and Screening Methods

For the separation of multiple diastereomers and enantiomers of Clausenamide, a screening approach using different polysaccharide-based CSPs and mobile phase modifiers is recommended. The separation of structurally similar 4-substituted pyrrolidin-2-one derivatives has been successfully achieved using various cellulose and amylose-based columns.[2][3]

Recommended Screening Platforms:

-

Chiral Stationary Phases:

-

Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Daicel Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

-

Phenomenex Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Phenomenex Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate))

-

-

Mobile Phase Systems:

-

Normal Phase:

-

n-Hexane / Ethanol

-

n-Hexane / Isopropanol

-

Modifiers: For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid.

-

-

Reversed Phase:

-

Acetonitrile / Water with 0.1% Formic Acid

-

Methanol / Water with 0.1% Formic Acid

-

-

Polar Organic Mode:

-

Methanol

-

Ethanol

-

Acetonitrile

-

-

Quantitative Data Summary

The following tables summarize typical chromatographic parameters obtained for the chiral separation of pyrrolidinone derivatives, which can be used as a reference for method development for Clausenamide isomers.

Table 1: HPLC Conditions for Chiral Separation of a Pyrrolidinone Derivative on Daicel Chiralcel OJ-H

| Parameter | Value |

| Column | Daicel Chiralcel OJ-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (various ratios) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

Table 2: Representative Retention and Resolution Data for Pyrrolidinone Enantiomers

| Mobile Phase (Hex/IPA) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |

| 90:10 | 2.15 | 2.89 | 1.34 | 3.20 |

| 80:20 | 1.58 | 2.05 | 1.30 | 2.85 |

| 70:30 | 1.12 | 1.40 | 1.25 | 2.10 |

k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively.

Table 3: Comparison of Different Polysaccharide-Based CSPs for Pyrrolidinone Derivatives

| Chiral Stationary Phase | Typical Mobile Phase | Achievable Resolution (Rs) | Comments |

| Daicel Chiralcel OJ-H | n-Hexane/Isopropanol | > 2.0 | Good for a wide range of pyrrolidinones. |

| Daicel Chiralpak AD-H | n-Hexane/Ethanol | > 1.5 | Often shows complementary selectivity to OJ-H. |

| Phenomenex Lux Cellulose-2 | n-Hexane/Isopropanol | > 1.5 | Can provide better resolution for certain derivatives.[4][5] |

| Phenomenex Lux Amylose-2 | n-Hexane/Ethanol | > 2.0 | High chiral recognition ability for 4-phenylsubstituted piracetam derivatives.[3] |

Mechanism of Action of (-)-Clausenamide and Relevant Signaling Pathways

(-)-Clausenamide exerts its neuroprotective effects through multiple mechanisms, primarily by inhibiting the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[1] This action is mediated through the modulation of key neuronal signaling pathways.

PLC-PKC Signaling Pathway

(-)-Clausenamide has been shown to increase the density of NMDA receptors and promote the release of glutamate.[6] This leads to the activation of the Phospholipase C (PLC) pathway. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which is involved in synaptic plasticity and cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

L-Clausenamide Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of L-Clausenamide, the active enantiomer of Clausenamide, in various animal studies. This compound, a novel compound isolated from Clausena lansium (Lour) skeels, has demonstrated significant neuroprotective and cognitive-enhancing effects, positioning it as a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2][3]

Overview of this compound's Biological Activity

This compound exerts its therapeutic effects through a multi-target mechanism of action.[2][3] Key biological activities observed in animal models include:

-

Enhancement of Cognitive Function: this compound has been shown to improve learning and memory in numerous animal models of cognitive impairment.[1][4]

-

Neuroprotection: The compound protects against β-amyloid (Aβ)-induced neurotoxicity.[5][6]

-

Inhibition of Tau Hyperphosphorylation: It blocks the formation of neurofibrillary tangles by inhibiting the phosphorylation of tau protein.[1][6]

-

Modulation of Synaptic Plasticity: this compound enhances synaptic transmission and plasticity, which is crucial for learning and memory.[1][7]

-

Regulation of Intracellular Calcium: It modulates intracellular Ca2+ concentrations, which are often dysregulated in neurodegenerative conditions.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies involving this compound administration.

Table 1: Efficacy of this compound in Animal Models of Cognitive Impairment

| Animal Model | Species | This compound Dose | Administration Route | Key Findings | Reference |

| APP-transgenic mice | Mouse | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |

| Aged rats | Rat | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |

| Diabetic mice | Mouse | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |

| Cerebral ischemic-reperfusion rats | Rat | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |

| β-amyloid (Aβ)-induced memory impairment | Rodent | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |

| Chemically-induced memory impairment | Rodent | 5-10 mg/kg | Oral | Significantly improved learning and memory. | [4] |

| Anesthetized and freely moving rats | Rat | 8 mg/kg | Oral | Enhanced Long-Term Potentiation (LTP). | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (80 mg/kg) | Oral (160 mg/kg) |

| tmax | - | > tmax of (+)-CLA |

| Cmax | - | < Cmax of (+)-CLA |

| t1/2β | < t1/2β of (+)-CLA | < t1/2β of (+)-CLA |

| AUC(0-12h) | < AUC of (+)-CLA | < AUC of (+)-CLA |

| AUC(0->∞) | < AUC of (+)-CLA | < AUC of (+)-CLA |

| CL | > CL of (+)-CLA | > CL/F of (+)-CLA |

| Vd | > Vd of (+)-CLA | > Vd/F of (+)-CLA |

| Data presented in comparison to the inactive enantiomer, (+)-Clausenamide. This compound generally shows more rapid absorption, distribution, and elimination.[8] |

Table 3: Toxicity Profile of this compound

| Study Type | Species | Dose | Key Findings | Reference |

| Acute Toxicity | Mouse | LD50: 5290 mg/kg (Oral) | - | [4] |

| Chronic Toxicity (7 months) | Rat | 40 and 80 mg/kg | No apparent toxicity. | [4] |

| Chronic Toxicity (7 months) | Rat | 160 mg/kg | Mild, reversible hepatic steatosis and focal necrosis. | [4] |

| Chronic Toxicity (7 months) | Beagle Dog | 80 mg/kg | Mild, reversible hepatic steatosis and focal necrosis. | [4] |

| Safety Evaluation | - | No-observed-effect-level: 60 mg/kg | Equivalent to 21 times the clinically recommended dose. | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Induction of Memory Impairment Models

A common approach to test the efficacy of nootropic compounds is to first induce a state of cognitive deficit in animal models.

-

Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment. A single intraperitoneal injection of scopolamine (1-1.5 mg/kg body weight) in mice can induce cognitive deficits within an hour.[9] For studies involving repeated behavioral testing, daily administration of scopolamine is recommended.[9]

-

β-Amyloid (Aβ) Infusion: Direct infusion of Aβ peptides into the brain is used to model Alzheimer's disease pathology. This procedure typically involves stereotaxic surgery to accurately target specific brain regions like the hippocampus.

-

D-galactose-Induced Aging: Chronic administration of D-galactose (e.g., 100 mg/kg/day for 10 weeks in mice) can induce an accelerated aging phenotype, including cognitive decline.[9]

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: A single intracerebroventricular (ICV) injection of LPS (2-12 µg) can induce neuroinflammation and cognitive deficits that last from 1 to 7 days.[9]

Behavioral Testing for Cognitive Function

-